(Z)-SU14813 Target Profile: An In-depth Technical Guide
(Z)-SU14813 Target Profile: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the target profile for (Z)-SU14813, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the preclinical characterization of this compound. This document details its inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used for its evaluation.
Quantitative Inhibitory Profile
(Z)-SU14813 demonstrates potent inhibitory activity against several key receptor tyrosine kinases implicated in tumor angiogenesis and growth. The following tables summarize the in vitro biochemical and cellular inhibitory concentrations (IC50) of (Z)-SU14813 against its primary and secondary targets.
Table 1: Biochemical Kinase Inhibition Profile of (Z)-SU14813
| Target Kinase | IC50 (nM) | Source |
| VEGFR1 (Flt-1) | 2 | [1][2] |
| VEGFR2 (KDR/Flk-1) | 50 | [1][2] |
| PDGFRβ | 4 | [1][2] |
| KIT | 15 | [1][2] |
| FLT3 | Not explicitly quantified in biochemical assays | |
| CSF-1R (Fms) | Not explicitly quantified in biochemical assays | |
| FGFR1 | 3,500 | [3] |
| EGFR | >20,000 | [3] |
| Src | 2,500 | [3] |
| c-Met | 9,000 | [3] |
Table 2: Cellular Activity Profile of (Z)-SU14813
| Cellular Target/Assay | Cell Line | IC50 (nM) | Source |
| VEGFR2 Phosphorylation | Porcine Aorta Endothelial Cells | 5.2 | [1] |
| PDGFRβ Phosphorylation | Porcine Aorta Endothelial Cells | 9.9 | [1] |
| KIT Phosphorylation | Porcine Aorta Endothelial Cells | 11.2 | [1] |
| VEGF-induced HUVEC Survival | Human Umbilical Vein Endothelial Cells (HUVECs) | 6.8 | [3] |
| PDGF-dependent Proliferation | NIH-3T3 cells overexpressing PDGFRβ | Not explicitly quantified | [3] |
| FLT3-ITD dependent Proliferation | MV4-11 cells | Not explicitly quantified | [3] |
| U-118MG cell growth | U-118MG (glioblastoma) | 50 - 100 | [1] |
Signaling Pathways and Mechanism of Action
(Z)-SU14813 exerts its anti-angiogenic and anti-tumor effects by simultaneously inhibiting multiple RTK signaling pathways that are crucial for the growth and survival of both tumor cells and endothelial cells. The primary targets are members of the split-kinase domain RTK family, including VEGFRs, PDGFRs, KIT, and FLT3.[4][5]
The binding of ligands such as VEGF and PDGF to their respective receptors on the cell surface triggers receptor dimerization and autophosphorylation of key tyrosine residues within the cytoplasmic domain. This activation initiates a cascade of downstream signaling events, prominently featuring the Ras/MAPK and PI3K/Akt pathways, which ultimately regulate gene expression related to cell proliferation, survival, migration, and differentiation.[4]
(Z)-SU14813 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of these receptors. This action prevents receptor autophosphorylation and subsequent activation of downstream signaling molecules, thereby blocking the cellular responses driven by these pathways.
Experimental Protocols
The characterization of (Z)-SU14813 involves several key in vitro assays to determine its potency and selectivity. The general methodologies for these experiments are outlined below.
Biochemical Kinase Assays
These assays are designed to measure the direct inhibitory effect of (Z)-SU14813 on the enzymatic activity of purified kinase domains.
Objective: To determine the IC50 value of (Z)-SU14813 against a panel of purified receptor tyrosine kinases.
General Protocol:
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Enzyme and Substrate Preparation: Recombinant kinase domains, often expressed as Glutathione S-transferase (GST) fusion proteins, are purified from expression systems (e.g., baculovirus-infected insect cells). A generic tyrosine-containing polypeptide (e.g., poly(Glu, Tyr) 4:1) is used as a substrate.
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Reaction Setup: The kinase reaction is typically performed in a 96-well plate format. Each well contains the kinase, the substrate, and a specific concentration of (Z)-SU14813 (or vehicle control) in a kinase reaction buffer (e.g., Tris-HCl buffer containing MgCl2, MnCl2, and DTT).
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Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 20-60 minutes) to allow for substrate phosphorylation.
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Detection: The amount of substrate phosphorylation is quantified. A common method is an ELISA-based approach where the phosphorylated substrate is captured on an antibody-coated plate and detected using a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody. The signal is developed with a chromogenic substrate and read using a plate reader.
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Data Analysis: The percentage of kinase inhibition is calculated for each drug concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Cellular Receptor Phosphorylation Assays
These assays measure the ability of (Z)-SU14813 to inhibit the phosphorylation of its target receptors within a cellular context.
Objective: To determine the cellular IC50 of (Z)-SU14813 for the inhibition of ligand-induced receptor autophosphorylation.
General Protocol:
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Cell Culture and Starvation: Cells engineered to overexpress a specific receptor (e.g., NIH-3T3 cells) or endothelial cells with endogenous receptor expression (e.g., HUVECs) are seeded in multi-well plates. Prior to the experiment, cells are typically serum-starved for several hours to reduce basal receptor activation.
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Inhibitor Treatment: Cells are pre-incubated with various concentrations of (Z)-SU14813 or vehicle for a defined period (e.g., 1-2 hours).
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Ligand Stimulation: The specific ligand (e.g., VEGF or PDGF) is added to the wells to stimulate receptor autophosphorylation. This stimulation is typically short (e.g., 5-15 minutes) and occurs at 37°C.
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Cell Lysis: The reaction is stopped by aspirating the media and adding a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
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Detection (ELISA/Western Blot): The level of phosphorylated receptor in the cell lysates is quantified. This can be done via a sandwich ELISA, where a capture antibody binds the total receptor and a detection antibody recognizes the phosphorylated form, or by Western blot analysis using phospho-specific antibodies.
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Data Analysis: The inhibition of receptor phosphorylation is quantified relative to the ligand-stimulated control, and the IC50 is calculated.
Cell Proliferation and Survival Assays
These assays assess the downstream functional consequences of kinase inhibition by (Z)-SU14813.
Objective: To measure the effect of (Z)-SU14813 on the proliferation and survival of cells that are dependent on the targeted signaling pathways.
General Protocol (Example: VEGF-induced HUVEC Survival):
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Cell Seeding: HUVECs are seeded at a low density in 96-well plates in a basal medium with low serum.
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Treatment: Cells are treated with serial dilutions of (Z)-SU14813.
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Stimulation: Recombinant human VEGF is added to the wells to stimulate cell survival and proliferation. Control wells receive no VEGF.
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Incubation: The plates are incubated for an extended period (e.g., 48-72 hours) to allow for cell growth.
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Viability Measurement: Cell viability is assessed using a metabolic assay such as MTT or a luminescent ATP-based assay (e.g., CellTiter-Glo®). The signal generated is proportional to the number of viable cells.
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Data Analysis: The percentage of inhibition of VEGF-induced survival is calculated for each concentration of (Z)-SU14813, and the IC50 value is determined.
Summary and Conclusion
(Z)-SU14813 is a potent, multi-targeted inhibitor of the VEGFR, PDGFR, KIT, and FLT3 receptor tyrosine kinases. Its mechanism of action involves the direct inhibition of kinase activity, leading to the blockade of downstream signaling pathways that are critical for cell proliferation, survival, and angiogenesis. The quantitative data from biochemical and cellular assays demonstrate its efficacy at nanomolar concentrations against these key drivers of tumor progression. The experimental protocols outlined provide a framework for the preclinical evaluation of (Z)-SU14813 and similar multi-targeted kinase inhibitors. These findings underscore the therapeutic potential of (Z)-SU14813 as an anti-cancer agent.
References
- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]
- 4. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
